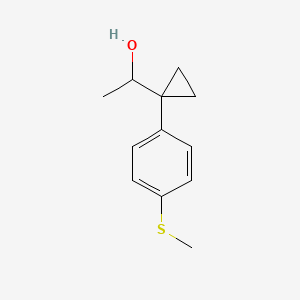
1-(1-(4-(Methylthio)phenyl)cyclopropyl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-(4-(Methylthio)phenyl)cyclopropyl)ethan-1-ol is an organic compound with the molecular formula C12H16OS It features a cyclopropyl group attached to a phenyl ring substituted with a methylthio group, and an ethan-1-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-(4-(Methylthio)phenyl)cyclopropyl)ethan-1-ol typically involves the following steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, where an alkene reacts with a carbene precursor.
Attachment of the Phenyl Ring: The phenyl ring with a methylthio substituent can be introduced via a Friedel-Crafts alkylation reaction.
Formation of the Ethan-1-ol Moiety: The ethan-1-ol group can be introduced through a reduction reaction, such as the reduction of a corresponding ketone or aldehyde.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This could include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(1-(4-(Methylthio)phenyl)cyclopropyl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The ethan-1-ol moiety can be oxidized to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The methylthio group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as thiolates or amines can be used for substitution reactions.
Major Products:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of different alcohol derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-(1-(4-(Methylthio)phenyl)cyclopropyl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(1-(4-(Methylthio)phenyl)cyclopropyl)ethan-1-ol exerts its effects involves interactions with molecular targets such as enzymes or receptors. The cyclopropyl group may confer rigidity to the molecule, enhancing its binding affinity to specific targets. The methylthio group can participate in various chemical interactions, influencing the compound’s reactivity and biological activity.
Comparison with Similar Compounds
1-(4-Methoxyphenyl)ethan-1-ol: Similar structure but with a methoxy group instead of a methylthio group.
1-(4-Methylphenyl)ethan-1-ol: Similar structure but with a methyl group instead of a methylthio group.
1-(4-Chlorophenyl)ethan-1-ol: Similar structure but with a chloro group instead of a methylthio group.
Uniqueness: 1-(1-(4-(Methylthio)phenyl)cyclopropyl)ethan-1-ol is unique due to the presence of the cyclopropyl group and the methylthio substituent, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C12H16OS |
|---|---|
Molecular Weight |
208.32 g/mol |
IUPAC Name |
1-[1-(4-methylsulfanylphenyl)cyclopropyl]ethanol |
InChI |
InChI=1S/C12H16OS/c1-9(13)12(7-8-12)10-3-5-11(14-2)6-4-10/h3-6,9,13H,7-8H2,1-2H3 |
InChI Key |
LXTXBKFIDKFRGV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1(CC1)C2=CC=C(C=C2)SC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















